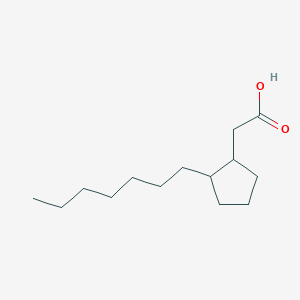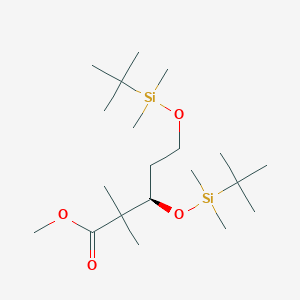
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is a complex organic compound characterized by the presence of tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect hydroxyl functionalities during chemical reactions. The compound’s structure includes a methyl ester and two TBDMS-oxy groups attached to a dimethylpentanoate backbone, making it a valuable intermediate in various synthetic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to esterification using methyl iodide and a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting groups can be selectively removed using fluoride sources like tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: TBAF in tetrahydrofuran (THF) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free hydroxyl groups after deprotection.
Aplicaciones Científicas De Investigación
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is primarily related to its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. The compound’s reactivity is influenced by the steric and electronic effects of the TBDMS groups, which can stabilize reaction intermediates and transition states.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R)-3,4-Bis[(TBDMS)oxy]-2-hexacosanoylamino-4-octadecanol: Another compound with TBDMS protecting groups used in proteomics research.
3,3-Ethylenedioxy-7-(TBDMS-oxy)-petromyzonal-24-sulfate: A specialty product for proteomics research.
Uniqueness
(-)-Methyl (3S)-3,5-Bis-(TBDMS-oxy)-2,2-dimethylpentanoate is unique due to its specific structure, which includes a dimethylpentanoate backbone and two TBDMS-oxy groups. This configuration provides distinct steric and electronic properties, making it a valuable intermediate in selective organic transformations.
Propiedades
Fórmula molecular |
C20H44O4Si2 |
|---|---|
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
methyl (3R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dimethylpentanoate |
InChI |
InChI=1S/C20H44O4Si2/c1-18(2,3)25(10,11)23-15-14-16(20(7,8)17(21)22-9)24-26(12,13)19(4,5)6/h16H,14-15H2,1-13H3/t16-/m1/s1 |
Clave InChI |
HYLBEYMVUAJSHM-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCC[C@H](C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCC(C(C)(C)C(=O)OC)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



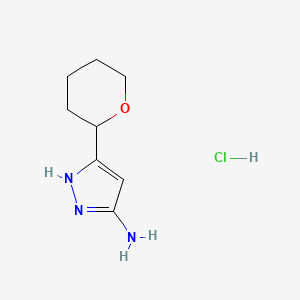
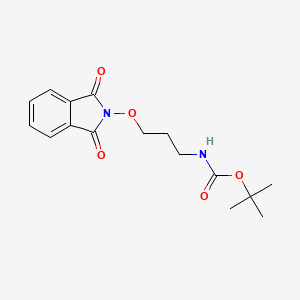
![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13713530.png)
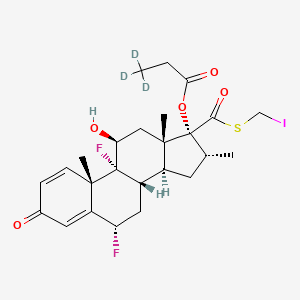


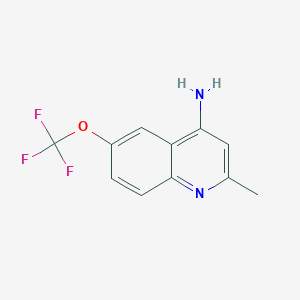

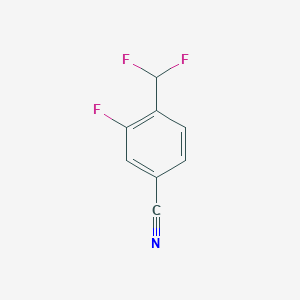
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
